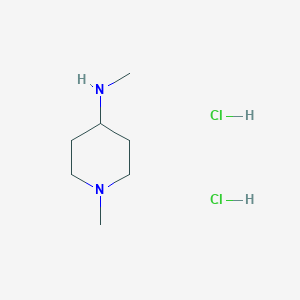

1-Methyl-4-methylaminopiperidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,1-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-7-3-5-9(2)6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTTUUGBFSJFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679360 | |

| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99709-59-8 | |

| Record name | N,1-Dimethylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride

Executive Summary

1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8) is a critical diamine scaffold used primarily as an intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1][2][3][4] Characterized by a piperidine ring substituted with a methyl group at the N1 position and a methylamino moiety at the C4 position, this compound serves as a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly targeting serotonin (5-HT) and dopamine receptors.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and application in drug discovery, grounded in self-validating experimental protocols.

Chemical Identity & Specifications

The dihydrochloride salt offers superior stability and solubility compared to its free base counterpart (CAS 73579-08-5), making it the preferred form for solid-state storage and reaction stoichiometry.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-Methyl-4-(methylamino)piperidine dihydrochloride |

| Synonyms | N,1-Dimethylpiperidin-4-amine 2HCl; 4-Methylamino-1-methylpiperidine dihydrochloride |

| CAS Number | 99709-59-8 (Salt); 73579-08-5 (Free Base) |

| Molecular Formula | C₇H₁₈Cl₂N₂ (C₇H₁₆N₂[1] · 2HCl) |

| Molecular Weight | 201.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 252°C – 254°C (decomposition) |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |

| Hygroscopicity | Moderate; storage under desiccant recommended |

Synthetic Pathways & Manufacturing[6]

The industrial preparation of this compound typically proceeds via the reductive amination of 1-methyl-4-piperidone. This route is favored for its atom economy and the avoidance of toxic alkylating agents.

Reaction Mechanism

The synthesis involves the condensation of 1-methyl-4-piperidone with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine. The final step involves salt formation with hydrochloric acid to isolate the stable dihydrochloride.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10 g of target compound.

-

Imine Formation:

-

Charge a reaction vessel with 1-methyl-4-piperidone (11.3 g, 100 mmol) and Methanol (100 mL).

-

Cool to 0°C. Add Methylamine (33% in EtOH, 15 mL, ~120 mmol) dropwise.

-

Checkpoint: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Disappearance of ketone spot indicates imine formation.

-

-

Reduction:

-

Add Sodium Cyanoborohydride (NaBH₃CN) (6.3 g, 100 mmol) in portions over 30 minutes.

-

Adjust pH to ~5–6 with glacial acetic acid to catalyze the reduction.

-

Stir at room temperature for 12 hours.

-

Quench: Add conc. HCl dropwise to decompose excess hydride (Caution: H₂ gas evolution).

-

-

Work-up & Salt Formation:

-

Basify to pH >12 with NaOH (aq). Extract with Dichloromethane (3 x 50 mL).

-

Dry organic layer over Na₂SO₄ and concentrate to yield the oily free base.

-

Dissolve the oil in Ethanol (50 mL). Bubble dry HCl gas or add HCl in Dioxane (4M) until precipitation is complete.

-

Filter the white solid and recrystallize from Ethanol/Ether.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from 1-methyl-4-piperidone to the dihydrochloride salt via reductive amination.[5]

Application in Drug Discovery

1-Methyl-4-methylaminopiperidine is a privileged structure in medicinal chemistry, particularly for designing ligands that must penetrate the Blood-Brain Barrier (BBB).

Pharmacophore Utility

-

Basic Center: The tertiary nitrogen (N1) and secondary nitrogen (N4) are protonated at physiological pH, facilitating ionic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

-

Rigid Scaffold: The piperidine ring provides a defined spatial orientation, reducing the entropic penalty of binding compared to flexible alkyl chains.

Target Classes

-

Serotonin (5-HT) Modulators: Used in the synthesis of tryptamine analogs and 5-HT4 agonists for gastrointestinal motility or cognitive enhancement.

-

Sigma Receptor Ligands: The N-methyl-piperidine motif is a classic feature in high-affinity sigma-1 receptor ligands, investigated for neuroprotection.

-

Acetylcholinesterase Inhibitors: Derivatives have been explored for Alzheimer's disease therapeutics.

Analytical Characterization

To ensure the integrity of the salt form, the following analytical signals should be verified.

Proton NMR (D₂O, 400 MHz)

-

δ 2.75 ppm (s, 3H): N-Methyl group (N4-Me).

-

δ 2.85 ppm (s, 3H): N-Methyl group (N1-Me).

-

δ 3.0–3.6 ppm (m, 9H): Piperidine ring protons and C4-H methine.

-

Note: Chemical shifts may vary slightly depending on concentration and pH.

Mass Spectrometry (ESI+)

-

m/z = 129.1 [M+H]⁺: Corresponding to the free base cation (C₇H₁₇N₂⁺).

-

Absence of m/z 114 (loss of methyl) confirms N-methylation stability.

Handling & Safety

While the dihydrochloride salt is less volatile than the free base, it retains hazardous properties typical of secondary amines and piperidines.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic – protect from moisture.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Chemical Identity & CAS Verification

- Source: PubChem. "1-Methyl-4-(methylamino)piperidine (Compound)."

-

URL:[Link]

- Salt Form Specifications (CAS 99709-59-8): Source: ABCR GmbH Product Catalog. "1-Methyl-4-methylamino-piperidine dihydrochloride."

- Synthetic Methodology (Reductive Amination)

-

Pharmacological Applications

-

Source: BenchChem.[5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous chemistry and application context).

-

Sources

Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride

Topic: 1-Methyl-4-methylaminopiperidine dihydrochloride chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 99709-59-8) is a specialized diamine heterocycle serving as a critical intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[2][3][4] Structurally, it consists of a piperidine ring substituted with methyl groups at both the N1 (ring nitrogen) and the exocyclic amine at position C4. This "double-methylated" motif confers unique lipophilicity and basicity profiles, making it a privileged scaffold for optimizing blood-brain barrier (BBB) penetration in analgesic and antipsychotic drug discovery.

This guide provides a definitive analysis of its chemical structure, validated synthetic pathways, and physicochemical properties, designed to support medicinal chemists in lead optimization and process development.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers

The compound exists primarily as a dihydrochloride salt to ensure stability and solubility in aqueous media.

| Parameter | Data |

| Systematic Name | |

| CAS Number (2HCl) | 99709-59-8 |

| CAS Number (Free Base) | 73579-08-5 |

| Molecular Formula | |

| Molecular Weight | 201.14 g/mol (Salt); 128.22 g/mol (Base) |

| SMILES (Salt) | CN1CCC(CC1)NC.Cl.Cl |

| Appearance | White to off-white crystalline solid (hygroscopic) |

Structural Conformation

The piperidine ring typically adopts a chair conformation , which is thermodynamically favored to minimize torsional strain.

-

N1-Methylation: The methyl group on the ring nitrogen (

) generally prefers the equatorial position to avoid 1,3-diaxial interactions with protons at C3 and C5, although rapid pyramidal inversion occurs in solution. -

C4-Substitution: The methylamino group at C4 also favors the equatorial orientation. This 1,4-disubstitution pattern creates a linear vector for the molecule, essential for binding in narrow hydrophobic pockets of G-protein coupled receptors (GPCRs).

-

Salt Stoichiometry: As a dihydrochloride, both nitrogen centers (the tertiary ring nitrogen and the secondary exocyclic nitrogen) are protonated. The pKa of the ring nitrogen (~10.0) and the exocyclic amine (~9.5) allows for dual protonation in acidic media.

Synthetic Pathways and Production[1][5][6][7][8]

The synthesis of this compound is most efficiently achieved via Reductive Amination . This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts (quaternary ammonium salts).

Reaction Pathway Diagram

The following diagram illustrates the reductive amination of 1-methyl-4-piperidone with methylamine, followed by salt formation.

Figure 1: Step-wise synthesis via reductive amination. The ketone carbonyl is converted to an amine via an imine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 g scale).

Step 1: Imine Formation & Reduction

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 1-Methyl-4-piperidone (11.3 g, 100 mmol) and Methanol (150 mL).

-

Amine Addition: Cool to 0°C. Add Methylamine (33% in EtOH, 15 mL, 120 mmol) dropwise over 20 minutes.

-

Equilibration: Stir at room temperature for 1 hour to ensure imine formation.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

, 7.5 g, 120 mmol) in small portions. Note: Caution is required due to HCN generation; use a scrubber. -

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).

Step 2: Workup and Isolation (Free Base)

-

Quench: Quench reaction with 1N HCl until pH < 2 (to destroy excess hydride).

-

Basification: Adjust pH to >12 using 6N NaOH.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo to yield the pale yellow oil (Free Base).

Step 3: Salt Formation

-

Dissolution: Dissolve the crude oil in anhydrous Ethanol (50 mL).

-

Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane (50 mL) at 0°C with vigorous stirring.

-

Crystallization: Add Diethyl Ether (200 mL) to precipitate the salt.

-

Filtration: Filter the white solid under nitrogen (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C over

.

Physicochemical Profiling & Analytics

Accurate characterization is vital to distinguish the dihydrochloride from the monohydrochloride or free base.

Comparative Properties Table

| Property | Free Base | Dihydrochloride Salt |

| Physical State | Clear to yellow liquid | White crystalline powder |

| Boiling/Melting Point | bp 163-164°C | mp >230°C (dec.)[4] |

| Solubility | Soluble in DCM, EtOH, Water | Highly soluble in Water, MeOH; Insoluble in Ether |

| Hygroscopicity | Low | High (Deliquescent) |

| pH (1% aq) | ~11.5 (Alkaline) | ~2.0 - 3.0 (Acidic) |

Analytical Workflow (Quality Control)

Figure 2: Quality control decision tree ensuring chemical purity and correct salt stoichiometry.

Spectral Interpretation (1H NMR in D2O)

-

2.80 ppm (s, 3H): N-Methyl group attached to the ring nitrogen (

-

2.65 ppm (s, 3H): N-Methyl group attached to the exocyclic amine (

- 3.00 - 3.60 ppm (m, 5H): Ring protons (C2, C6, and C4 methine).

- 1.80 - 2.30 ppm (m, 4H): Ring protons (C3, C5).

-

Note: In the salt form, methyl signals are deshielded (shifted downfield) compared to the free base due to the positive charge on the nitrogens.

Pharmaceutical Applications

The "Magic Methyl" Effect

The addition of the methyl group at the C4-amine (converting a primary amine to a secondary amine) is a classic example of the "Magic Methyl" effect in medicinal chemistry.

-

Solubility: It disrupts planarity and hydrogen bond networks, often improving solubility.

-

Metabolic Stability: It can block metabolic deamination or acetylation pathways.

-

Selectivity: The steric bulk of the methyl group can induce conformational changes that improve selectivity for target receptors (e.g., distinguishing between Dopamine D2 and D4 receptors).

Therapeutic Areas

-

Analgesics: Structural analogs of this compound are precursors to Fentanyl and related opioids. The 1-phenethyl-4-(N-phenylpropionamido)piperidine scaffold is derived from similar diamine precursors.

-

Antihistamines: Used in the synthesis of piperidine-based H1-antagonists.

-

Neuroleptics: The N-methyl-piperidine moiety is a pharmacophore in several antipsychotic drugs.

Handling and Safety

-

Storage: The dihydrochloride is hygroscopic . It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) in a desiccator. Store at room temperature.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base (liquid) in a fume hood due to volatility and potential flammability (Flash point ~56°C).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566323, 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]

- Barreiro, E. J., et al. (2011).The methylation effect in medicinal chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" effect).

Sources

A Comprehensive Spectroscopic Analysis of 1-Methyl-4-methylaminopiperidine Dihydrochloride: A Guide for Researchers

Executive Summary: 1-Methyl-4-methylaminopiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system.[1][2] Its dihydrochloride salt form ensures stability and aqueous solubility, making it crucial for various stages of drug development. Rigorous structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for 1-Methyl-4-methylaminopiperidine dihydrochloride. It is designed to serve as a practical reference for researchers, offering not only data interpretation but also the underlying scientific rationale for analytical methodologies and expected outcomes.

Introduction and Chemical Identity

The Molecule: Structure and Significance

1-Methyl-4-methylaminopiperidine is a disubstituted piperidine derivative featuring both a tertiary and a secondary amine. Its utility as a synthetic intermediate is well-established, particularly in the development of novel analgesics and antidepressants.[2] The dihydrochloride salt is formed by the protonation of both nitrogen atoms, which significantly alters the molecule's electronic properties and, consequently, its spectroscopic signature compared to its free base form (CAS No: 73579-08-5).[3][4]

Chemical Profile:

-

Chemical Name: 1-Methyl-4-(methylamino)piperidine Dihydrochloride

-

Molecular Formula: C₇H₁₈Cl₂N₂

-

Molecular Weight: 201.14 g/mol

-

Structure (Dihydrochloride): The two nitrogen atoms are protonated, each bearing a positive charge, with two chloride counter-ions.

Rationale for Spectroscopic Characterization

In a research and drug development context, unambiguous characterization of starting materials and intermediates is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic analysis provides a detailed fingerprint of the molecule, serving to:

-

Confirm Chemical Identity: Verifying that the correct molecular structure has been synthesized or obtained.

-

Assess Purity: Identifying the presence of residual solvents, starting materials, or by-products.

-

Ensure Consistency: Guaranteeing batch-to-batch reproducibility, which is critical for reliable downstream applications.

-

Elucidate Structure: Providing data on connectivity and the chemical environment of atoms within the molecule.

The protonation state of the molecule dramatically influences its behavior and spectroscopic output. The following sections detail the expected data for the dihydrochloride salt, highlighting the key features that differentiate it from its free base.

Caption: Protonation of the free base to the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the protonation of the nitrogen centers induces a significant downfield (deshielding) shift for adjacent protons and carbons, providing clear diagnostic signals.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust protocol is essential for obtaining reliable and reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dihydrochloride salt.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the high solubility of hydrochloride salts and its ability to exchange with labile N-H protons, which simplifies the spectrum. Alternatively, DMSO-d₆ can be used if exchange is not desired.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for precise chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds to ensure good digitization of the signal.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Solvent Suppression: If using D₂O, apply a presaturation pulse sequence to suppress the residual HDO signal.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce singlets for all carbon signals.

-

Spectral Width: 0-200 ppm, sufficient for most aliphatic amines.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Analysis (Predicted in D₂O, 400 MHz)

In D₂O, the two N-H protons will exchange with deuterium and become invisible in the spectrum. The positive charges on the nitrogen atoms will draw electron density away from adjacent protons, shifting their signals downfield.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H2, H6 (axial) | 3.6 - 3.8 | d | 2H | Protons on carbons adjacent to the N1⁺ nitrogen. Deshielded. |

| H2, H6 (equatorial) | 3.1 - 3.3 | d | 2H | Protons on carbons adjacent to the N1⁺ nitrogen. Deshielded. |

| H4 (axial) | 3.2 - 3.4 | m | 1H | Methine proton adjacent to the N4⁺ nitrogen. Deshielded. |

| N1-CH₃ | 3.0 - 3.2 | s | 3H | Methyl group on the tertiary amine (N1⁺). Deshielded singlet. |

| N4-CH₃ | 2.8 - 3.0 | s | 3H | Methyl group on the secondary amine (N4⁺). Deshielded singlet. |

| H3, H5 (axial) | 2.2 - 2.4 | q | 2H | Axial protons adjacent to the methine proton at C4. |

| H3, H5 (equatorial) | 1.8 - 2.0 | d | 2H | Equatorial protons adjacent to the methine proton at C4. |

¹³C NMR Spectral Analysis (Predicted in D₂O, 100 MHz)

Similar to ¹H NMR, carbons bonded to the protonated nitrogens will experience a significant downfield shift.

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C4 | 55 - 60 | Methine carbon bonded to the N4⁺ nitrogen. Significantly deshielded. |

| C2, C6 | 50 - 55 | Methylene carbons bonded to the N1⁺ nitrogen. Deshielded. |

| N1-CH₃ | 42 - 46 | Methyl carbon attached to the N1⁺ nitrogen. |

| N4-CH₃ | 30 - 35 | Methyl carbon attached to the N4⁺ nitrogen. |

| C3, C5 | 25 - 30 | Methylene carbons of the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The transformation from a free base to a dihydrochloride salt introduces highly characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid method for analyzing solid samples directly.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum of the dihydrochloride salt will be dominated by features arising from the two ammonium centers.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3000 - 2700 | Strong, Broad | R₂N⁺-H₂ | Symmetric & Asymmetric Stretching |

| 2700 - 2400 | Strong, Broad | R₃N⁺-H | Stretching |

| 2950 - 2850 | Medium | C-H | Alkane Stretching |

| 1600 - 1575 | Medium | R₂N⁺-H₂ | Asymmetric Bending (Scissoring) |

| 1470 - 1440 | Medium | C-H | Methylene Bending |

| 1200 - 1000 | Medium-Strong | C-N | Stretching |

Key Diagnostic Feature: The most unambiguous evidence for the formation of the dihydrochloride salt is the presence of the extremely broad and intense absorption bands between 3000 cm⁻¹ and 2400 cm⁻¹. These correspond to the N⁺-H stretching vibrations of the secondary (R₂N⁺H₂) and tertiary (R₃N⁺H) ammonium groups, a feature completely absent in the free base.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, serving to confirm molecular weight and provide structural clues.

Rationale for Ionization Technique

For a pre-charged salt like a dihydrochloride, soft ionization techniques are required.

-

Electrospray Ionization (ESI): This is the ideal method. The sample is dissolved and sprayed into the mass spectrometer, allowing the pre-existing ions to be analyzed. ESI in positive ion mode will detect the protonated free base, [M+H]⁺.

-

Electron Ionization (EI): This hard ionization technique is unsuitable for this salt. It would cause the thermal loss of HCl followed by fragmentation of the resulting free base, failing to provide clear molecular ion information for the salt itself.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: The solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

-

Scan Range: m/z 50-500.

-

-

High-Resolution MS (HRMS): For unambiguous elemental composition, analysis should be performed on an Orbitrap or Time-of-Flight (TOF) instrument to obtain a high-resolution mass measurement.

Data Interpretation and Fragmentation (MS/MS)

-

Parent Ion: In positive mode ESI-MS, the expected ion will be the singly-charged cation corresponding to the protonated free base: [C₇H₁₆N₂ + H]⁺.

-

Calculated Monoisotopic Mass: 129.1386 Da.

-

HRMS Confirmation: An observed mass of 129.1386 ± 5 ppm would confirm the elemental composition C₇H₁₇N₂⁺.

-

-

Tandem MS (MS/MS) Fragmentation: By selecting the parent ion (m/z 129.1) and subjecting it to collision-induced dissociation (CID), characteristic fragments are produced. The fragmentation is driven by the charge on the nitrogen atoms, with alpha-cleavage being a dominant pathway.[5]

Sources

Comprehensive Purity Profiling of 1-Methyl-4-methylaminopiperidine Dihydrochloride

Overcoming the Non-Chromophoric Challenge in Pharmaceutical Intermediates

Part 1: Executive Technical Summary

1-Methyl-4-methylaminopiperidine dihydrochloride is a critical diamine intermediate often employed in the synthesis of antihistamines, antipsychotics, and agrochemicals. Its structural duality—containing both a secondary acyclic amine and a tertiary cyclic amine—makes it a versatile nucleophile. However, this same structure presents a significant analytical hurdle: it lacks a UV-active chromophore.

Standard HPLC-UV methods relying on detection at 210 nm are insufficient due to poor signal-to-noise ratios, solvent cut-off interference, and an inability to detect non-chromophoric impurities (e.g., degradation products lacking conjugation).

This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) as the definitive standard for purity analysis. This approach ensures the detection of the parent molecule, its synthetic precursors, and inorganic counter-ions in a single validated workflow.

Part 2: Physicochemical Profile & Analytical Strategy

The Molecule

-

Chemical Name: 1-Methyl-4-(methylamino)piperidine dihydrochloride

-

Molecular Formula:

-

Key Characteristics:

-

Highly Polar: LogP < 0 (Free base).

-

Basic: Contains two basic nitrogen centers (pKa

9.0–10.5). -

Hygroscopic: The dihydrochloride salt avidly absorbs atmospheric moisture, altering effective assay weight.

-

The "Invisible" Problem

Most organic impurities in this synthesis pathway (e.g., piperidine ring fragments or over-methylated byproducts) do not absorb UV light above 220 nm. Relying solely on UV spectroscopy risks a "false pass" where significant impurities remain undetected.

The Strategic Solution: HILIC-CAD-MS

We utilize an orthogonal detection strategy:

-

HILIC Mode: Retains highly polar amines that would elute in the dead volume of a C18 column.

-

CAD (Charged Aerosol Detection): Provides near-universal response for all non-volatile analytes, independent of chemical structure or optical properties.

-

MS (Mass Spectrometry): Confirms molecular identity (

Da for the free base).

Part 3: Analytical Workflow Visualization

The following diagram outlines the decision matrix for characterizing this specific salt form.

Figure 1: Analytical Decision Matrix. Blue path denotes sample entry; Red path denotes purity profiling (primary focus); Green path denotes stoichiometric confirmation.

Part 4: Detailed Experimental Protocols

Primary Purity Method: HILIC-CAD/MS

Objective: Quantify organic impurities and the parent amine without derivatization.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid[1]

-

Water (18.2 MΩ)

Instrument Setup:

-

System: UHPLC with split flow to MS (ESI+) and CAD.

-

Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.5 µm.

-

Why Amide? Amide phases provide excellent retention for polar amines via hydrogen bonding and are stable at the pH required to suppress silanol activity.

-

Mobile Phase Configuration:

-

Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Note: Low pH ensures the amine is fully protonated, improving peak shape and solubility.

-

-

Solvent B: Acetonitrile (90%) / Buffer A (10%).

Gradient Table:

| Time (min) | % Buffer A (Aqueous) | % Solvent B (Organic) | Flow Rate (mL/min) | Curve |

| 0.0 | 5 | 95 | 0.4 | Initial |

| 1.0 | 5 | 95 | 0.4 | Hold |

| 10.0 | 40 | 60 | 0.4 | Linear |

| 12.0 | 40 | 60 | 0.4 | Hold |

| 12.1 | 5 | 95 | 0.4 | Re-equilibrate |

| 16.0 | 5 | 95 | 0.4 | End |

Detection Parameters:

-

CAD: Evaporation Temp 35°C; Power Function 1.0 (for linearity).

-

MS: ESI Positive Mode. Scan range 50–500 m/z.

-

Target Mass: 129.14 m/z

.

-

System Suitability Criteria (Self-Validating):

-

Tailing Factor: < 1.5 (Critical for basic amines).

-

Sensitivity: S/N > 10 for a 0.05% impurity spike.

-

Retention Time Stability: < 2.0% RSD over 6 injections.

Secondary Verification: Chloride Content via Ion Chromatography

Objective: Confirm the sample is the dihydrochloride (2HCl) form and not the monohydrochloride or free base.

-

Column: Anion Exchange (e.g., Dionex IonPac AS19).

-

Eluent: KOH Gradient (Hydroxide eluent generation).

-

Detection: Suppressed Conductivity.

-

Calculation:

-

Pass Criteria: Experimental value must be

. Significant deviation indicates moisture uptake or incorrect stoichiometry.

-

Part 5: Data Interpretation & Troubleshooting

Comparative Detection Table

The following table illustrates why CAD is superior to UV for this specific molecule.

| Feature | UV (210 nm) | ELSD | CAD (Charged Aerosol) | MS (ESI+) |

| Response Factor | Variable (Low) | Non-Linear | Uniform | Variable (Ionization dependent) |

| Sensitivity | Poor (< 100 ppm difficult) | Moderate | High (< 10 ppm) | High |

| Gradient Stability | Drifts (Solvent cut-off) | Stable | Stable | Stable |

| Suitability | NOT RECOMMENDED | Acceptable | GOLD STANDARD | CONFIRMATORY |

Troubleshooting the HILIC Separation

-

Problem: Peak splitting or doubling.

-

Cause: Sample solvent mismatch.

-

Fix: Dissolve the sample in 80-90% Acetonitrile (matching the starting mobile phase). Do not dissolve in pure water, as the viscosity difference and solvent strength mismatch will disrupt the HILIC partition layer.

-

-

Problem: Retention time drift.

-

Cause: Insufficient equilibration.

-

Fix: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes between runs.

-

Part 6: Mechanism of Action (Visualized)

Understanding why HILIC works for this molecule is crucial for method development.

Figure 2: HILIC Retention Mechanism. The polar amine partitions into the water-rich layer on the column surface, separating it from less polar impurities.

Part 7: References

-

ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3][4] Guideline on validation of analytical procedures. [Link]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[5] (Technical Note on HILIC conditions for basic amines). [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566323: 1-Methyl-4-(methylamino)piperidine. [Link]

-

ICH Q3A(R2). International Council for Harmonisation. (2006). Impurities in New Drug Substances. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Functionalization of 1-Methyl-4-(methylamino)piperidine Scaffolds for Analgesic SAR Studies

This Application Note is designed for research professionals in medicinal chemistry and pharmacology. It details the synthesis, handling, and application of 1-Methyl-4-(methylamino)piperidine scaffolds in the development of experimental analgesic libraries.

Part 1: Executive Summary & Strategic Utility

In the search for novel analgesics with improved therapeutic indices, the 4-aminopiperidine pharmacophore remains a critical structural motif. While classical opioids (e.g., fentanyl series) rely on an N-phenyl-4-anilidopiperidine core, emerging research investigates non-anilino derivatives to decouple analgesia from respiratory depression.[1]

This guide focuses on the 1-Methyl-4-(methylamino)piperidine scaffold.[2] Unlike the 4-anilino precursors used in scheduled substances, this secondary aliphatic amine offers a distinct vector for Structure-Activity Relationship (SAR) exploration. By modifying the N-acyl moiety attached to the C4-nitrogen, researchers can modulate lipophilicity and receptor binding affinity (Mu vs. Kappa opioid receptors) and explore dual-action anti-inflammatory/analgesic profiles [1].

Regulatory & Safety Compliance

-

Research Use Only: The protocols described herein are strictly for in-vitro and in-vivo animal research. The resulting compounds are not approved for human consumption.[1][3][4]

-

Controlled Substance Awareness: While the starting material is generally non-scheduled, the resulting N-acylated piperidines may exhibit opioid activity.[1] Researchers must verify scheduling status (e.g., DEA, EMCDDA) of specific derivatives in their jurisdiction before synthesis.[1]

-

Handling: The dihydrochloride salt is a respiratory irritant.[1] All operations must occur within a certified fume hood.[1]

Part 2: Chemical Profile & Precursor Handling[1][5]

The precursor is supplied as a dihydrochloride salt (

| Property | Specification |

| IUPAC Name | N,1-Dimethylpiperidin-4-amine dihydrochloride |

| Molecular Weight | 215.16 g/mol (Salt) / 142.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (High), Methanol (Moderate), DCM (Insoluble as salt) |

| pKa | ~10.5 (Piperidine N), ~9.8 (Secondary Amine N) |

Mechanistic Insight: Regioselectivity

The molecule contains two nitrogen centers.[1] In the dihydrochloride form, both are protonated.[1] Upon neutralization, the ring nitrogen (

Part 3: Experimental Protocols

Protocol A: Preparation of the Free Base (Essential)

Rationale: Direct reaction of the dihydrochloride salt with acyl chlorides often leads to low yields due to incomplete neutralization or salt trapping in the organic matrix.[1]

-

Dissolution: Dissolve 10.0 mmol (2.15 g) of 1-Methyl-4-(methylamino)piperidine

in 15 mL of deionized water. -

Basification: Cool to 0°C. Dropwise add 20% NaOH solution until pH > 12. The solution will become cloudy as the free base oils out.[1]

-

Extraction: Extract exhaustively with Dichloromethane (DCM) (

mL).-

Note: The free base is highly polar; multiple extractions are critical.[1]

-

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C due to volatility) to yield the free base as a pale yellow oil.

-

Validation:

NMR should show the disappearance of broad ammonium protons.[1]

-

Protocol B: General N-Acylation (Library Synthesis)

Target: Synthesis of N-(1-methylpiperidin-4-yl)-N-methylamides (Generic Analgesic Scaffold).

Reagents:

-

Substrate: Free base from Protocol A (1.0 eq)

-

Acylating Agent: Propionyl chloride (or Aroyl chloride variants) (1.1 eq)

-

Base: Triethylamine (

) or DIPEA (1.5 eq) -

Solvent: Anhydrous DCM[1]

Step-by-Step Methodology:

-

Setup: Purge a round-bottom flask with

. Add the Free Base (1.0 eq) and -

Addition: Cool to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes.

-

Mechanistic Check: The exothermic reaction indicates immediate nucleophilic attack.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated

(10 mL). Stir vigorously for 15 minutes to hydrolyze excess acid chloride. -

Workup: Separate phases. Wash organic layer with Brine (

).[1] Dry over -

Purification: Flash Column Chromatography.

-

Salt Formation (Optional for Bioassay): Dissolve pure oil in

, add 1.0 eq of HCl in Dioxane. Filter the precipitate.[1][5]

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This workflow illustrates the conversion from the stable salt precursor to the active pharmaceutical candidate.[1]

Caption: Figure 1.[6][7] Step-wise conversion of the dihydrochloride precursor into the N-acylated bioactive scaffold.

Diagram 2: SAR Decision Tree (Analgesic Design)

This diagram outlines the logical modifications to the R-group (acyl chain) to tune biological activity, based on known opioid SAR principles [2].

Caption: Figure 2. Structure-Activity Relationship (SAR) strategy for diversifying the amide side-chain to optimize therapeutic endpoints.

Part 5: Analytical Validation

To ensure the integrity of the synthesized library, the following analytical benchmarks must be met.

Mass Spectrometry (LC-MS)

-

Expected Ion:

-

Fragmentation Pattern: Look for the cleavage of the amide bond.[1] A characteristic fragment at m/z ~113 corresponds to the 1-methyl-4-(methylamino)piperidine core, confirming the scaffold is intact.

Nuclear Magnetic Resonance ( NMR)

-

Diagnostic Shift: The proton on the C4-position of the piperidine ring (

) typically appears as a multiplet around 4.5 - 4.7 ppm upon acylation (downfield shift from ~2.5 ppm in the amine). -

Rotamers: Due to the amide bond, cis/trans rotamers are frequently observed in NMR spectra at room temperature, often appearing as "split" peaks for the N-methyl and acyl groups.[1] This is a hallmark of tertiary amides and validates the formation of the product.[1]

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete free-basing of precursor.[1] | Check pH of aqueous layer during extraction; ensure pH > 12.[1] |

| Precipitate in Reaction | Amine hydrochloride salt formation ( | This is normal. Filter off the solid or wash with water during workup.[1] |

| Broad NMR Peaks | Amide rotamers or residual salt.[1] | Run NMR at elevated temperature (50°C) to coalesce rotamers; wash product with basic solution.[1] |

Part 6: References

-

Pau, A., Boatto, G., Cerri, R., et al. (1998).[1][8] "Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides With Anti-Inflammatory and Analgesic Activities." Il Farmaco, 53(3), 233-240.[1][8]

-

Vardanyan, R. S., & Hruby, V. J. (2014).[1] "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412.[1]

-

Cayman Chemical.[1] (2023).[1][6][9][10] "Safety Data Sheet: 1-Methyl-4-(methylamino)piperidine."

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jppres.com [jppres.com]

- 10. Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Amide Coupling with 1-Methyl-4-(methylamino)piperidine Dihydrochloride

Strategic Overview

1-Methyl-4-(methylamino)piperidine (CAS: 53768-06-6) is a "privileged structure" in medicinal chemistry, frequently serving as a polar appendage to improve the solubility and pharmacokinetic profile of lipophilic scaffolds (e.g., in kinase inhibitors and GPCR ligands).

However, this building block is typically supplied as a dihydrochloride salt (

-

Stoichiometric Mismatch: The release of the nucleophilic secondary amine requires neutralizing two equivalents of HCl before the coupling can proceed. Standard protocols often underestimate the base requirement, leading to acidic reaction media where the amine remains protonated and unreactive.

-

Workup Incompatibility: The final product contains a basic tertiary amine (the piperidine ring nitrogen). Standard acidic workups (e.g., 1N HCl wash) designed to remove unreacted starting materials will protonate the product, extracting it into the aqueous waste stream.

This guide provides validated protocols to overcome these specific hurdles.

Critical Chemistry: The Salt Factor

Understanding the protonation state is the prerequisite for success.

-

The Reagent:

-

The Requirement: To generate the free nucleophile (

), you must remove 2 protons. To drive the coupling reaction (which generates an acidic byproduct), you need additional base.[1] -

The Rule of Thumb: Use

equivalents of base (DIPEA or TEA).

| Component | Equivalents Required | Function |

| Amine Salt | 1.0 eq | Limiting reagent |

| Carboxylic Acid | 1.0 - 1.2 eq | Electrophile source |

| Base (DIPEA) | 4.0 - 5.0 eq | 2.0 eq to neutralize salt + 1.0 eq for coupling + 1.0 eq buffer |

| Coupling Agent | 1.1 - 1.5 eq | Activator (HATU, T3P, etc.) |

Protocol A: High-Throughput Discovery (HATU)

Context: Best for small-scale synthesis (10 mg to 500 mg) where reaction speed and conversion are prioritized over cost.

Reagents

-

Solvent: DMF (Preferred for solubility of the salt) or DMA.

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

Step-by-Step Methodology

-

Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

-

Technical Insight: Stir for 5 minutes before adding the amine. This forms the activated O-acyl(7-azabenzotriazole) ester.

-

-

Salt Neutralization (The Critical Step): In a separate vial, suspend the 1-Methyl-4-(methylamino)piperidine dihydrochloride (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) and vortex/sonicate until the salt dissolves.

-

Why? Adding the solid salt directly to the reaction mixture often results in a "gummy" precipitate that dissolves slowly. Pre-solubilizing ensures immediate reactivity.

-

-

Coupling: Add the amine/base solution to the activated acid mixture. Immediately add the remaining DIPEA (2.0 - 3.0 equiv).

-

Check: Verify pH is >8 using wet pH paper. If not, add DIPEA dropwise.

-

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2][3]

-

Workup (Basic Extraction):

Protocol B: Scale-Up & Green Chemistry (T3P)

Context: Ideal for >1g scales. T3P (Propylphosphonic anhydride) generates water-soluble byproducts and exhibits low toxicity.

Reagents

-

Solvent: EtOAc or 2-MeTHF (Biphasic compatible).

-

Coupling Agent: T3P (50% solution in EtOAc).

Step-by-Step Methodology

-

Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Amine Dihydrochloride (1.1 eq), and EtOAc (5-10 volumes).

-

Base Addition: Cool to 0°C. Add DIPEA (5.0 eq) dropwise.

-

Observation: The slurry should become a homogenous solution or a fine suspension of amine hydrochloride salts (DIPEA·HCl).

-

-

Activator Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Exotherm Control: T3P coupling is exothermic; maintain temp < 10°C during addition.

-

-

Reaction: Allow to warm to RT. Stir for 12 hours.

-

Self-Purifying Workup:

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting conditions and the critical workup logic to prevent product loss.

Figure 1: Decision tree for reagent selection and workup logic, emphasizing the base requirement and avoidance of acidic extraction.

Purification: The "Basic Product" Challenge

Because the product retains the tertiary amine of the piperidine ring, it behaves as a base. This property can be exploited for purification using SCX (Strong Cation Exchange) chromatography, which avoids aqueous extraction entirely.

SCX "Catch and Release" Protocol

-

Load: Dissolve crude reaction mixture (in MeOH or DCM) and load onto a pre-conditioned SCX cartridge (sulfonic acid resin).

-

Wash: Flush with MeOH. Neutral impurities (unreacted acid, non-basic byproducts) pass through.

-

Elute: Flush with 2M Ammonia in Methanol . The ammonia displaces the basic product.

-

Finish: Concentrate the ammoniacal eluate to obtain the pure free base amide.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Bachem. (2024).[12] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Archimica. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis, 45, 1569–1601. Link

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. growingscience.com [growingscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. bachem.com [bachem.com]

1-Methyl-4-methylaminopiperidine dihydrochloride as a building block for heterocyclic compounds

Topic: 1-Methyl-4-(methylamino)piperidine Dihydrochloride: Strategic Application in Heterocyclic Scaffolds Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Solubilizing Powerhouse

In modern drug discovery, particularly within the kinase inhibitor and GPCR ligand spaces, 1-Methyl-4-(methylamino)piperidine dihydrochloride serves as a critical "privileged structure."[1] Its utility extends beyond a simple building block; it is a strategic tool for modulating physicochemical properties .[1]

The incorporation of this diamine motif addresses two notorious failure modes in lead optimization: poor aqueous solubility and metabolic liability . The N-methylpiperidine moiety acts as a basic solubilizing center (

This guide provides a rigorous technical framework for handling the dihydrochloride salt, preventing common stoichiometric errors, and executing high-yield couplings.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Specifications

| Property | Specification | Strategic Note |

| IUPAC Name | N,1-Dimethylpiperidin-4-amine dihydrochloride | -- |

| CAS (Free Base) | 73579-08-5 | Salt forms (2HCl) are preferred for storage stability.[1] |

| Formula | MW: 201.14 g/mol (Salt); 128.22 g/mol (Free Base) | |

| Functionality | Diamine (Secondary + Tertiary) | Selectivity: The secondary amine is the primary nucleophile. |

| Hygroscopicity | High (Salt form) | Requires desiccated storage; weigh quickly or use stock solutions.[1] |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers/alkanes until free-based.[1] |

Strategic Application: The "Why" and "How"

The Solubility/Permeability Balance

The 1-methylpiperidine ring is often appended to hydrophobic aromatic scaffolds (e.g., indazoles, quinolines) to lower LogD without sacrificing membrane permeability. The tertiary amine becomes protonated at physiological pH, enhancing solubility, yet the lipophilic ethylene bridges allow passive transport.

The Salt Challenge

The dihydrochloride (2HCl) form is the industry standard due to the oxidative instability of the free secondary amine. However, using the salt introduces two equivalents of acid into your reaction.

-

The Trap: Failing to neutralize both equivalents of HCl results in stalled reactions, as the nucleophilic secondary amine remains protonated (

).[1] -

The Solution: Protocols must explicitly account for base stoichiometry (Base

3.0 equiv).[1]

Technical Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Best for high-throughput library synthesis where isolating the free base is impractical.[1]

Reagents:

-

Substrate: Carboxylic Acid (

)[1] -

Building Block: 1-Methyl-4-(methylamino)piperidine 2HCl[1]

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)[1]

-

Base: DIPEA (Diisopropylethylamine) - Critical Stoichiometry [1]

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF or DMAc (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 mins to form the active ester.

-

Salt Break: In a separate vial, suspend the Piperidine 2HCl (1.2 equiv) in minimal DMF.

-

Neutralization: Add DIPEA (3.5 equiv) to the piperidine suspension.

-

Note: You need 2.0 equiv to strip the HCl and 1.0+ equiv to maintain basicity for the reaction.

-

Observation: The suspension should clear or become fine/cloudy as the free base is liberated.

-

-

Coupling: Add the amine/base mixture to the activated acid solution.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (not acid, or you lose the product to the aqueous layer). Dry and concentrate.

Protocol B: Nucleophilic Aromatic Substitution ( )

Used for attaching the piperidine tail to chloropyrimidines, chloropyridines, or fluoro-nitrobenzenes.

Reagents:

-

Substrate: Heteroaryl Chloride (

)[1] -

Solvent: NMP or DMSO (High boiling point, polar aprotic)

-

Base:

(Inorganic bases preferred for thermal reactions)

Step-by-Step:

-

Charge: To a microwave vial, add

(1.0 equiv), Piperidine 2HCl (1.2 equiv), and anhydrous-

Why 4.0 equiv? 2 equiv to neutralize the salt, 1 equiv to scavenge the HCl generated from

, and 1 equiv excess.

-

-

Solvent: Add NMP (concentration 0.2–0.5 M).[1]

-

Thermal Cycle: Heat to 100–120°C (standard heating) or 140°C (microwave) for 30–60 mins.

-

Monitoring: LCMS should show the product mass (M+1).[1]

-

Troubleshooting: If conversion is low, add catalytic KI (0.1 equiv) to facilitate the Finkelstein reaction in situ.

-

Visualized Workflows (Graphviz)

Diagram 1: The "Salt Decision" Workflow

This logic tree guides the chemist on whether to free-base the material first or run in-situ, preventing stoichiometric failures.

Caption: Decision matrix for handling the dihydrochloride salt to ensure optimal reaction stoichiometry.

Diagram 2: Divergent Synthesis Map

Mapping the chemical space accessible via this building block.

Caption: Synthetic versatility of the N-methyl-4-methylaminopiperidine scaffold in drug discovery.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<20%) | Incomplete neutralization of 2HCl salt. | Increase base (DIPEA/TEA) to 4.0 equiv . Ensure the salt is fully suspended/dissolved before adding to the electrophile. |

| Regioselectivity Issues | Competition from the tertiary amine (rare but possible with highly reactive electrophiles). | Use Protocol B (Free base) and lower temperature (0°C).[1] The secondary amine is significantly more nucleophilic.[1] |

| Product Loss in Workup | Product is highly polar/basic. | Do NOT use acidic washes (1N HCl).[1] The product will protonate and stay in the water. Use Saturated |

| Sticky Precipitate | Polymerization or salt aggregation.[1] | Switch solvent to DMAc (Dimethylacetamide) which solubilizes salts better than DMF.[1] |

Safety & Handling

-

Corrosivity: The dihydrochloride salt is an irritant; the free base is corrosive and causes severe skin burns and eye damage (H314).

-

Sensitizer: Treat as a potential skin sensitizer.[1]

-

Storage: Store the 2HCl salt at room temperature in a desiccator. It is hygroscopic.[1] If the solid becomes a gum, it has absorbed water; quantitative weighing will be inaccurate. Recrystallize from EtOH/Et2O if necessary.

References

-

PubChem. 1-Methyl-4-(methylamino)piperidine Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Ma, D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] [Link]

-

Yu, Q., et al. (2025).[3][4] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists.[1][3] European Journal of Medicinal Chemistry.[1][3] [Link]

-

Organic Chemistry Portal. Amide Synthesis by Acylation: General Protocols.[Link][1]

Sources

- 1. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Role of Amines in the Synthesis of Sertraline, a Leading Antidepressant

Introduction: The Piperidine Moiety and Amine Precursors in CNS Drug Discovery

The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1][2] While a vast array of substituted piperidines serve as critical building blocks in medicinal chemistry, the synthesis of specific blockbuster drugs often relies on more streamlined and readily available amine precursors.[3][4] This guide delves into the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, a widely prescribed antidepressant.[5] While the initial query focused on 1-methyl-4-methylaminopiperidine dihydrochloride, a comprehensive review of established synthetic routes reveals that the more fundamental precursor, monomethylamine, is pivotal in the key reductive amination step for sertraline's synthesis.[6][7]

This document will provide a detailed exploration of the synthesis of sertraline, offering a robust case study for researchers, scientists, and drug development professionals. We will dissect the critical reductive amination reaction, present a detailed laboratory-scale protocol, and discuss the mechanistic underpinnings that ensure the desired stereochemistry of the final active pharmaceutical ingredient (API).

The Synthesis of Sertraline: A Case Study in Reductive Amination

The commercial synthesis of sertraline is a multi-step process that hinges on the diastereoselective formation of the final amine. The key strategic bond formation occurs via the reductive amination of a tetralone precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, with monomethylamine.[6] This reaction is followed by a resolution step to isolate the desired (1S, 4S)-isomer.

Overall Synthetic Workflow

The synthesis can be broadly categorized into three main stages:

-

Formation of the Schiff Base (Imine): The tetralone is condensed with monomethylamine to form the corresponding N-methylimine.

-

Reduction of the Imine: The imine is then reduced to the secondary amine, yielding a mixture of cis and trans diastereomers of racemic sertraline.

-

Resolution and Salt Formation: The desired cis-isomer is selectively crystallized, and the racemate is resolved to isolate the active (1S, 4S)-enantiomer, which is then converted to its hydrochloride salt.

Caption: Overall workflow for the synthesis of Sertraline HCl.

Experimental Protocols

The following protocols are adapted from established literature and are intended for research and development purposes. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Racemic Sertraline

This protocol details the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine.

Materials:

-

4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Monomethylamine (solution in a suitable solvent like THF or ethanol)

-

Palladium on carbon (Pd/C, 10%)

-

Titanium tetrachloride (TiCl4) or molecular sieves (3Å)

-

Anhydrous toluene

-

Methanol

-

Hydrogen gas supply

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in anhydrous toluene.

-

Add monomethylamine (1.5 eq) to the solution.

-

To drive the reaction to completion by removing water, either add titanium tetrachloride (0.5 eq) dropwise at 0 °C or add activated 3Å molecular sieves.

-

Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst or molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude imine.

-

-

Hydrogenation (Reduction):

-

Transfer the crude imine to a hydrogenation vessel.

-

Add methanol as the solvent.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by HPLC until the imine is fully consumed (typically 2-4 hours).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude racemic sertraline as a mixture of cis and trans isomers.

-

Expected Outcome: The reaction typically yields a mixture of cis and trans isomers, with the cis isomer being the desired product. The ratio can vary depending on the reaction conditions.

| Parameter | Condition | Rationale |

| Amine | Monomethylamine | Provides the N-methyl group in the final product. |

| Dehydrating Agent | TiCl4 or Molecular Sieves | Removes water to drive the imine formation equilibrium forward. |

| Reduction Catalyst | 10% Pd/C | Efficient catalyst for the hydrogenation of the imine to the amine. |

| Hydrogen Pressure | 1-4 atm | Sufficient for the reduction to proceed at a reasonable rate. |

| Solvent | Toluene (imine formation), Methanol (hydrogenation) | Toluene is suitable for azeotropic water removal. Methanol is a good solvent for the hydrogenation step. |

Mechanistic Insights: The Reductive Amination Pathway

The synthesis of sertraline via reductive amination proceeds through a well-understood mechanism.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent Over-Alkylation of 1-Methyl-4-methylaminopiperidine

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that controlling selectivity in amine alkylation is a frequent and significant hurdle in multi-step synthesis. This guide provides in-depth, field-proven troubleshooting advice and protocols specifically tailored to the alkylation of 1-Methyl-4-methylaminopiperidine, helping you maximize the yield of your desired tertiary amine product while minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products, including a suspected quaternary salt, when I try to alkylate 1-Methyl-4-methylaminopiperidine?

A: This is a classic and well-documented challenge in amine chemistry known as over-alkylation or polyalkylation.[1][2] The root cause lies in the relative nucleophilicity of the starting material versus the product.

-

The "Runaway Train" Effect: Your starting material, 1-Methyl-4-methylaminopiperidine, is a secondary amine. When it reacts with an alkyl halide, it forms the desired tertiary amine. However, this tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine it was formed from.[1]

-

Competitive Reaction: Consequently, the newly formed tertiary amine begins to compete with the remaining secondary amine for the alkylating agent. This second alkylation event leads to the formation of a highly stable, but undesired, quaternary ammonium salt.[2] This process can continue until the amine is "exhaustively methylated" or alkylated, especially if an excess of the alkylating agent is used.[1]

This inherent reactivity pattern makes direct alkylation with reagents like alkyl halides a difficult reaction to control for selective mono-alkylation.

Caption: The competitive reaction pathway leading to over-alkylation.

Q2: What is the most reliable and recommended strategy to avoid over-alkylation when synthesizing a tertiary amine from this secondary amine?

A: For achieving high selectivity and avoiding the pitfalls of direct alkylation, Reductive Amination is the superior and most widely recommended method in modern organic synthesis.[3][4]

This two-step, one-pot process involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium salt, which is then immediately reduced by a mild reducing agent present in the reaction mixture. This pathway is inherently self-limiting and does not lead to quaternary salt formation.[3]

Why it Works: The mechanism bypasses the use of highly reactive alkyl halides. The iminium ion intermediate is readily reduced to the tertiary amine, and this product does not participate in further reactions under these conditions.

Recommended Reducing Agents:

| Reducing Agent | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and tolerates a wide range of functional groups. Does not reduce the starting aldehyde/ketone.[4] | Preferred choice for most applications. Can be moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, especially under slightly acidic conditions which favor iminium ion formation.[3] | Toxic cyanide byproduct. Requires careful handling and quenching. |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and atom-economical. Excellent for large-scale synthesis. | May reduce other functional groups (e.g., nitro, alkenes). Requires pressure equipment. |

Q3: I am constrained to using an alkyl halide. How can I optimize the reaction conditions to favor the desired tertiary amine?

A: While challenging, you can improve the selectivity of direct alkylation by carefully controlling several reaction parameters. The goal is to make the initial reaction (Step 1) significantly faster than the subsequent over-alkylation reaction (Step 2).

-

Stoichiometry (Amine in Excess): Use a significant excess of the 1-Methyl-4-methylaminopiperidine starting material relative to the alkylating agent (e.g., 3-5 equivalents). This increases the statistical probability that the alkyl halide will encounter a molecule of the starting secondary amine rather than the tertiary amine product. This is often the most effective single change but may be impractical if your amine is valuable.

-

Slow Addition of Alkylating Agent: Add the alkylating agent slowly over a prolonged period using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing its opportunity to react with the newly formed product.

-

Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) will decrease the rate of both reactions. Since the over-alkylation step often has a higher activation energy, lowering the temperature can disproportionately slow it down, thus improving selectivity.

-

Choice of Base: Since your starting material is a dihydrochloride salt, a base is required to liberate the free amine. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Avoid using amine bases that can be alkylated themselves. Use at least 2.2 equivalents of base to neutralize both hydrochloride salts and the acid generated during the reaction.

-

Solvent Effects: Aprotic polar solvents like DMF or acetonitrile are common. Interestingly, some research suggests that using ionic liquids can reduce over-alkylation by forming a stronger interaction with the more basic secondary amine product, effectively lowering its nucleophilicity and suppressing further alkylation.[5]

Q4: How can I monitor my reaction to determine the ratio of desired product to the over-alkylated byproduct?

A: Effective reaction monitoring is crucial for optimizing conditions and knowing when to stop the reaction.

-

Thin-Layer Chromatography (TLC): This is the quickest method. The quaternary ammonium salt is highly polar and will typically remain at the baseline (Rf ≈ 0) in most common solvent systems (e.g., ethyl acetate/hexanes). Your desired tertiary amine product will be less polar than the starting secondary amine and will have a higher Rf value. A typical mobile phase for these compounds would be Dichloromethane/Methanol with a small amount of Ammonium Hydroxide (e.g., 90:9:1) to ensure the amines are deprotonated and move up the plate.

-

Gas Chromatography (GC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred quantitative methods.[6]

-

GC: Provides excellent separation of the volatile starting amine and the tertiary amine product. The non-volatile quaternary salt will not elute.

-

LC-MS: The gold standard. It can simultaneously detect and quantify the starting material, the desired product, and the quaternary salt byproduct by their respective mass-to-charge ratios (m/z). This gives you a complete picture of the reaction mixture.

-

Q5: My reaction has already produced a mixture. What is the best way to purify the desired tertiary amine away from the quaternary ammonium salt?

A: The significant difference in polarity and charge between the tertiary amine and the quaternary salt makes purification straightforward.

-

Aqueous Extraction: After the reaction, quench the mixture and adjust the pH to be basic (pH ~10-11) with an aqueous solution like NaOH or Na₂CO₃. This ensures your desired tertiary amine is in its free base form. Extract the mixture with a non-polar organic solvent like dichloromethane, ethyl acetate, or ether. The neutral, organic-soluble tertiary amine will move into the organic layer, while the charged, water-soluble quaternary ammonium salt will remain in the aqueous layer. Multiple extractions will improve recovery.

-

Silica Gel Chromatography: If other, non-polar impurities are present, column chromatography is effective. The desired tertiary amine will elute, while the quaternary salt will irreversibly bind to the silica gel at the top of the column. Use a solvent system similar to that developed for TLC, often with a small percentage of triethylamine or ammonia in the mobile phase to prevent the desired amine from streaking on the column.

-

Distillation: If your desired tertiary amine product is thermally stable and has a sufficiently low boiling point, fractional distillation under vacuum can be used to separate it from the non-volatile quaternary salt.[7][8]

Troubleshooting Guide

| Symptom / Observation | Probable Cause | Recommended Corrective Action(s) |

| Low yield of desired product; major spot at TLC baseline. | Significant Over-alkylation: The tertiary amine product is reacting further. | Primary Solution: Switch to the Reductive Amination protocol.[3] Secondary Solution: If using an alkyl halide, use a 3-5 fold excess of the starting amine, add the alkyl halide slowly via syringe pump, and lower the reaction temperature to 0 °C or below. |

| Complex mixture of spots on TLC; starting material remains. | Sub-optimal Reaction Conditions: Incorrect base, temperature, or reaction time. | Verify you are using at least 2.2 equivalents of a non-nucleophilic base. Monitor the reaction by LC-MS or TLC to determine the optimal reaction time before significant byproduct formation occurs. |

| No reaction; only starting material is observed. | Insufficient Base or Inactive Reagents: The amine is still protonated (as the HCl salt) and non-nucleophilic. | Ensure you have added at least 2 equivalents of base to neutralize the dihydrochloride salt. Check the purity and reactivity of your alkylating agent and ensure your solvent is anhydrous. |

Experimental Protocols

Protocol 1: Preferred Method - Reductive Amination

This protocol describes the synthesis of 1,4-Dimethyl-4-(ethylamino)piperidine from 1-Methyl-4-methylaminopiperidine and acetaldehyde.

Materials:

-

1-Methyl-4-methylaminopiperidine dihydrochloride (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Scientist's Note: This step is critical to form the free base of the amine, which is the active nucleophile.

-

Add acetaldehyde (1.2 eq) and stir for an additional 1 hour at 0 °C. Scientist's Note: This allows for the formation of the intermediate iminium ion.

-

In portions, carefully add Sodium Triacetoxyborohydride (1.5 eq) over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by LC-MS or TLC (DCM/MeOH/NH₄OH 90:9:1).

-

Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Caption: A decision-making workflow for troubleshooting over-alkylation issues.

References

-